LP-403812

PROT inhibition hPROT IC50 comparison

LP-403812 is a potent, selective PROT inhibitor (hPROT IC50≈0.1μM) with confirmed inactivity at GlyT and DAT up to 10μM, eliminating off-target confounds. It demonstrates ~7.5x higher potency than benztropine and consistent inhibition across recombinant human/mouse PROT and native synaptosomes (IC50=0.23μM), enabling seamless translation from human target validation to rodent models. ≥98% purity, ideal for studies requiring unambiguous PROT blockade.

Molecular Formula C26H34N6O2S
Molecular Weight 494.7 g/mol
CAS No. 1142050-84-7
Cat. No. B608643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-403812
CAS1142050-84-7
SynonymsLP-403812;  LP 403812;  LP403812.
Molecular FormulaC26H34N6O2S
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCCC4CN5CCCC5
InChIInChI=1S/C26H34N6O2S/c1-17-9-11-18(12-10-17)23(33)28-25-27-22-21(35-25)20(29-32(22)26(2,3)4)24(34)31-15-7-8-19(31)16-30-13-5-6-14-30/h9-12,19H,5-8,13-16H2,1-4H3,(H,27,28,33)/t19-/m0/s1
InChIKeyGJBQMIZKUFMWPV-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1,3]thiazol-5-yl]-4-methylbenzamide (LP-403812, CAS 1142050-84-7): Product Profile and Procurement Considerations


N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d][1,3]thiazol-5-yl]-4-methylbenzamide, commonly designated as LP-403812 (CAS 1142050-84-7), is a small-molecule inhibitor of the high-affinity proline transporter (PROT/SLC6A7) [1]. It belongs to the pyrazolo[3,4-d]thiazole chemical class and was identified via high-throughput screening as a potent non-peptide PROT antagonist [2]. LP-403812 is supplied as a solid with a molecular weight of 494.65 g/mol (C26H34N6O2S) and is typically offered at ≥98% purity (HPLC) .

LP-403812 (CAS 1142050-84-7): Why In-Class PROT Inhibitor Substitution Introduces Experimental Variability


Generic substitution among PROT inhibitors is not scientifically justified due to substantial inter-compound variability in potency, selectivity, and target engagement. For example, benztropine inhibits hPROT with an IC50 of 0.75 μM, whereas LP-403812 demonstrates approximately 7.5-fold greater potency at 0.1 μM [1]. Similarly, the structurally distinct PROT inhibitor LQFM215 exhibits an IC50 of 20.4 μM in hippocampal synaptosomes, representing a >200-fold reduction in potency relative to LP-403812 . Furthermore, not all PROT inhibitors have undergone rigorous counter-screening against related SLC6 family transporters; substituting a compound without established selectivity profiling risks confounding off-target effects on glycine or dopamine neurotransmission [1].

LP-403812 (CAS 1142050-84-7): Quantifiable Evidence of Differentiation from Benztropine, LQFM215, and Other PROT Inhibitors


LP-403812 vs. Benztropine: Direct Head-to-Head Comparison of hPROT Inhibitory Potency

In the same recombinant hPROT cellular uptake assay, LP-403812 (IC50 ≈ 0.1 μM) demonstrated approximately 7.5-fold greater inhibitory potency than benztropine (IC50 = 0.75 μM) [1]. This head-to-head comparison was conducted under identical experimental conditions, eliminating inter-laboratory or inter-assay variability.

PROT inhibition hPROT IC50 comparison benztropine

LP-403812 vs. LQFM215: Cross-Study Comparable Potency Assessment in Synaptosomal PROT Assays

LP-403812 inhibits proline transporter activity in mouse brain synaptosomes with an IC50 of 0.23 μM . In contrast, LQFM215, a structurally distinct PROT inhibitor developed later, inhibits proline uptake in hippocampal synaptosomes with an IC50 of 20.4 μM . Although these data derive from separate studies, both assays measure native PROT activity in brain-derived synaptosomal preparations.

PROT inhibition synaptosome IC50 comparison LQFM215

LP-403812 Selectivity Profiling: Lack of Significant Glycine and Dopamine Transporter Inhibition at Concentrations up to 10 μM

LP-403812 was counter-screened against glycine (GlyT) and dopamine (DAT) transporters, two SLC6 family members with high homology to PROT. At concentrations up to 10 μM—approximately 100-fold above its hPROT IC50—LP-403812 exhibited no significant inhibition of either transporter [1]. This selectivity profile has not been uniformly established for all commercially available PROT inhibitors.

PROT selectivity GlyT DAT SLC6 family counter-screening

LP-403812 Cross-Species Potency Consistency: Recombinant Human PROT vs. Mouse PROT and Mouse Brain Synaptosomes

LP-403812 demonstrates consistent inhibitory potency across recombinant human PROT (IC50 ≈ 0.1 μM), recombinant mouse PROT (IC50 ≈ 0.1 μM), and native mouse brain synaptosomal PROT (IC50 = 0.23 μM) . This cross-species and ex vivo consistency contrasts with certain alternative PROT inhibitors for which comparative species data are not publicly available.

species cross-reactivity hPROT mPROT synaptosome translational relevance

LP-403812 (CAS 1142050-84-7): Optimal Research and Procurement Applications Based on Quantified Differentiation


PROT Target Validation and Mechanistic Studies in Glutamatergic Neurotransmission

LP-403812 is suitable for experiments requiring selective pharmacological inhibition of PROT without confounding activity at glycine or dopamine transporters. The documented selectivity window (no significant GlyT or DAT inhibition at ≤10 μM) enables researchers to attribute observed effects specifically to PROT blockade rather than off-target SLC6 family modulation.

Ex Vivo Synaptosomal Uptake Assays in Rodent Brain Tissue

LP-403812 maintains potent inhibition of native PROT in mouse brain synaptosomes (IC50 = 0.23 μM) . This ex vivo activity supports use in functional uptake assays using fresh brain tissue preparations, where high potency minimizes the compound quantity required per experiment and reduces solvent interference.

Benchmarking Against Historical PROT Inhibitor Literature (Benztropine)

For studies that require comparison with or replacement of benztropine as a PROT inhibitor, LP-403812 offers a directly comparable dataset from the same recombinant hPROT assay system. The ~7.5-fold potency advantage [1] allows researchers to achieve equivalent target engagement at substantially lower concentrations, potentially reducing non-specific effects.

Translational Studies Bridging Human and Rodent PROT Pharmacology

LP-403812 exhibits consistent inhibitory potency across recombinant human PROT (IC50 ≈ 0.1 μM), recombinant mouse PROT (IC50 ≈ 0.1 μM), and native mouse synaptosomal PROT (IC50 = 0.23 μM) . This cross-species consistency supports experimental designs that transition from human target validation to rodent in vivo models with minimal species-dependent potency adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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